molecular formula C9H6ClNOS B13688739 N-Hydroxybenzothiophene-3-carbimidoyl Chloride

N-Hydroxybenzothiophene-3-carbimidoyl Chloride

Cat. No.: B13688739
M. Wt: 211.67 g/mol
InChI Key: OLTQIEWGPJGQLT-UHFFFAOYSA-N
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Description

N-Hydroxybenzothiophene-3-carbimidoyl Chloride is a chemical compound with significant potential in various fields of scientific research It is characterized by its unique structure, which includes a benzothiophene ring, a hydroxy group, and a carbimidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxybenzothiophene-3-carbimidoyl Chloride typically involves the reaction of benzothiophene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:

    Formation of Hydroxylamine Derivative: Benzothiophene is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the N-hydroxy derivative.

    Chlorination: The N-hydroxy derivative is then treated with thionyl chloride or phosphorus pentachloride to introduce the carbimidoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxybenzothiophene-3-carbimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Amides, esters, and thioesters.

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the carbimidoyl group.

Scientific Research Applications

N-Hydroxybenzothiophene-3-carbimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxybenzothiophene-3-carbimidoyl Chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxybenzothiophene-2-carbimidoyl Chloride
  • N-Hydroxybenzofuran-3-carbimidoyl Chloride
  • N-Hydroxybenzothiazole-3-carbimidoyl Chloride

Uniqueness

N-Hydroxybenzothiophene-3-carbimidoyl Chloride is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

N-hydroxy-1-benzothiophene-3-carboximidoyl chloride

InChI

InChI=1S/C9H6ClNOS/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-5,12H

InChI Key

OLTQIEWGPJGQLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=NO)Cl

Origin of Product

United States

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